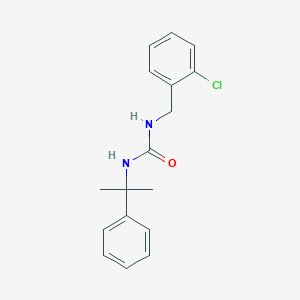
枯草隆
描述
Cumyluron is a urea herbicide primarily used for the control of grasses. It is known for its low aqueous solubility and non-volatile nature. Cumyluron is moderately toxic to fish and mammals but less so to birds. It is used in various applications such as rice fields, turf, and sports greens .
科学研究应用
Cumyluron has several scientific research applications, including:
Biology: Studied for its effects on various plant species and its potential use in controlling weed growth in crops.
Medicine: Research is ongoing to understand its potential effects on human health and its possible carcinogenic properties.
Industry: Widely used in the agricultural industry for weed control in rice fields, turf, and sports greens.
作用机制
Target of Action
Cumyluron is a urea herbicide . The specific target of Cumyluron is currently unknown . It is mainly used for the control of creeping grasses .
Mode of Action
It is known to control annual bluegrass and some other grassy weeds endemic to hybrid bermudagrass greens .
Pharmacokinetics
It is moderately toxic to fish but less so to birds . Cumyluron is moderately toxic to mammals via the oral route . There is some evidence to suggest it is a possible human carcinogen .
Result of Action
Cumyluron’s primary action is to control grasses, particularly annual bluegrass . .
Action Environment
Cumyluron’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that Cumyluron is rapidly eliminated from the brackish water bivalve Corbicula japonica within the first few days of the depuration phase . The elimination rate decreases over time, and radioactivity (approximately 001ppm) was detected in all tissues of the bivalve even on Day 42 of the depuration phase . This suggests that environmental factors such as the presence of other organisms can influence the action and efficacy of Cumyluron.
准备方法
Synthetic Routes and Reaction Conditions: Cumyluron can be synthesized through the reaction of 2-chlorobenzylamine with 1-methyl-1-phenylethyl isocyanate. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions.
Industrial Production Methods: Industrial production of Cumyluron involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and quality control measures to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: Cumyluron undergoes various chemical reactions, including:
Oxidation: Cumyluron can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Cumyluron into its amine derivatives.
Substitution: Substitution reactions involving Cumyluron can lead to the formation of different urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include various urea derivatives and amine compounds, depending on the specific reaction conditions .
相似化合物的比较
Methiozolin: Another herbicide used for controlling annual bluegrass. It has a different mechanism of action compared to Cumyluron.
Oxaziclomefone: A herbicide with similar applications but different chemical properties.
Methyldymron, Tebutham, Bromobutide: These compounds share structural similarities with Cumyluron and are used for similar purposes in agriculture
Uniqueness: Cumyluron’s unique properties include its low aqueous solubility, non-volatility, and moderate toxicity to various organisms. Its specific applications in controlling grasses and its potential effects on human health make it distinct from other herbicides .
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-17(2,14-9-4-3-5-10-14)20-16(21)19-12-13-8-6-7-11-15(13)18/h3-11H,12H2,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOULHXXDFBLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052862 | |
| Record name | Cumyluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99485-76-4 | |
| Record name | Cumyluron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99485-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cumyluron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099485764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cumyluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUMYLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H75W2NPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

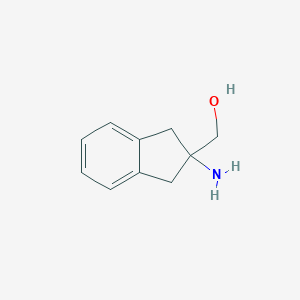
![2-[(2-Methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B166936.png)


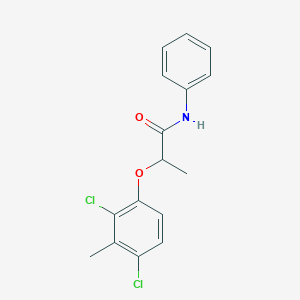


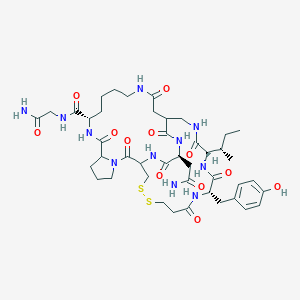

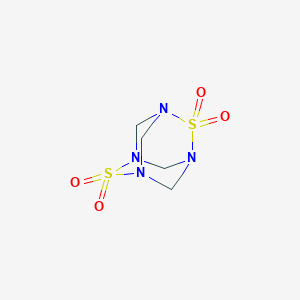
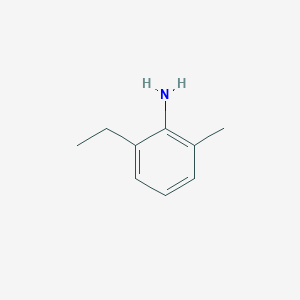
![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)

